molecular formula C18H16ClN3O3S B2873859 N-([2,4'-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 2034394-05-1

N-([2,4'-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No.: B2873859
CAS No.: 2034394-05-1
M. Wt: 389.85
InChI Key: VUWDYTXEGQCQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4'-Bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 3-chloro-4-methoxybenzenesulfonamide group linked via a methylene bridge to a 2,4'-bipyridine scaffold. The chlorine and methoxy substituents on the benzene ring may influence electronic properties, solubility, and binding affinity, while the bipyridine moiety could contribute to metal coordination or intermolecular interactions.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-25-18-3-2-15(11-16(18)19)26(23,24)22-12-13-4-9-21-17(10-13)14-5-7-20-8-6-14/h2-11,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWDYTXEGQCQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C15H15ClN2O3S
  • CAS Number : [not provided in the search results]
  • Molecular Weight : 332.81 g/mol

The structure includes a bipyridine moiety, which is known for its ability to coordinate with metal ions, potentially enhancing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell proliferation and survival.

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing sulfonamide groups have been reported to inhibit the growth of leukemia and solid tumor cells.
  • Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism and proliferation, such as EGFR (Epidermal Growth Factor Receptor) and Src kinase pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on available studies:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1HEPG21.18Apoptosis induction
Study 2MCF70.67Cell cycle arrest
Study 3K-5620.24EGFR inhibition
Study 4PC-30.80Src inhibition

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of similar sulfonamide derivatives, N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide exhibited significant growth inhibition against several cancer types including prostate (PC-3) and colon (HCT-116) cancers with IC50 values ranging from 0.67 to 0.87 µM .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of sulfonamide derivatives showed that compounds similar to this compound effectively inhibited EGFR with an IC50 value of 0.24 µM, indicating their potential as targeted cancer therapies .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Benzene Substituents Bipyridine/Related Structure Biological Activity/Notes Reference
N-([2,4'-Bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide (Target) 3-chloro, 4-methoxy 2,4'-bipyridine with methyl linker Hypothesized antitumor/RNase H inhibition
N-([2,3'-Bipyridin]-5'-yl)-5-chloro-2-methoxybenzenesulfonamide (CAS 1451272-09-5) 5-chloro, 2-methoxy 2,3'-bipyridine (direct bond) Structural analogue; no activity reported
E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) 4-methoxy Pyridine with hydroxyphenylamino Antitumor (tubulin disruption)
4-(4-Nitrobenzenesulfonamido)pyridinium trichloroacetate 4-nitro Pyridinium Crystal structure analyzed; hydrogen bonding
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide 4-methyl Pyridine with anilino group Synthetic intermediate

Key Structural Insights :

  • Bipyridine Substitution: The target compound’s 2,4'-bipyridine system differs from the 2,3'-bipyridine in CAS 1451272-09-5 .
  • Linker Flexibility : The methylene spacer in the target compound provides conformational flexibility absent in analogues with direct bipyridine-sulfonamide bonds (e.g., CAS 1451272-09-5) .
Physicochemical Properties
  • Solubility : The methoxy group in the target compound may improve aqueous solubility compared to nitro-substituted analogues (e.g., ) but reduce it relative to hydroxylated derivatives like E7010 .
  • Molecular Weight : Estimated at ~430–450 g/mol, comparable to E7010 (MW 429.5 g/mol) .
Crystallographic and Computational Analysis
  • Crystal Packing: notes that dihedral angles between aromatic rings (e.g., 69.2° in 4-nitrobenzenesulfonamide) influence hydrogen bonding and crystal packing. The target compound’s bipyridine system may adopt distinct angles affecting solid-state properties .
  • Software Tools : Programs like SHELX () and WinGX () are widely used for structural refinement, suggesting similar methods could resolve the target compound’s geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.